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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic
properties of 4-Phenyl-2-butyl acetate. Due to the limited availability of public experimental
spectral data for this specific compound, this guide leverages predictive models and analysis of
structurally analogous compounds to offer a robust framework for its characterization. We will
delve into the theoretical principles and practical considerations for acquiring and interpreting
Infrared (IR), Nuclear Magnetic Resonance (*H and 3C NMR), and Mass Spectrometry (MS)
data. This guide is intended to serve as a valuable resource for researchers in organic
synthesis, quality control, and drug development who may be working with this or similar
molecules.

Introduction: The Molecular Identity of 4-Phenyl-2-
butyl Acetate

4-Phenyl-2-butyl acetate (CAS No: 10415-88-0) is an organic ester with the molecular formula
C12H1602 and a molecular weight of 192.26 g/mol .[1][2][3] Its structure, featuring a phenyl
group, a butyl chain, and an acetate moiety, makes it a subject of interest in fields such as
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flavor and fragrance chemistry, as well as a potential intermediate in organic synthesis.
Accurate structural elucidation and purity assessment are paramount for any application, and
spectroscopic techniques are the cornerstone of this characterization.

This guide will provide an in-depth analysis of the expected spectroscopic data for 4-Phenyl-2-
butyl acetate. While experimental spectra are not readily available in public databases, the
principles of spectroscopy allow for accurate prediction of its spectral features. These
predictions are based on the well-established effects of molecular structure on spectroscopic
behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unraveling the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. It provides detailed information about the chemical environment,
connectivity, and stereochemistry of atoms within a molecule.

Predicted *H NMR Spectroscopy

The proton NMR spectrum of 4-Phenyl-2-butyl acetate is predicted to show distinct signals for
each unique proton environment. The chemical shifts are influenced by the electronegativity of
neighboring atoms and the presence of the aromatic ring.

Table 1: Predicted *H NMR Data for 4-Phenyl-2-butyl Acetate

Predicted Chemical Predicted

Protons Shift (3, ppm) Multiplicity Integration
H-a (CHs3-C=0) 2.0 Singlet (s) 3H
H-b (CH3-CH) 1.2 Doublet (d) 3H
H-c (CH2-Ar) 2.6 Triplet (t) 2H
H-d (CH2-CH) 1.8 Multiplet (m) 2H
H-e (CH-0) 4.9 Sextet 1H
H-f (Ar-H) 7.1-7.3 Multiplet (m) 5H
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Interpretation of Predicted *H NMR Spectrum:

Aromatic Protons (H-f): The five protons on the phenyl group are expected to appear as a
complex multiplet in the aromatic region (7.1-7.3 ppm).

Ester Methyl Protons (H-a): The three protons of the acetate methyl group are in a shielded
environment and will appear as a sharp singlet around 2.0 ppm.

Methine Proton (H-e): The proton on the carbon bearing the ester oxygen is deshielded and
will appear as a sextet around 4.9 ppm due to coupling with the adjacent methyl and
methylene groups.

Benzylic Protons (H-c): The two protons on the carbon adjacent to the phenyl group will be
deshielded and appear as a triplet around 2.6 ppm.

Methylene Protons (H-d): The other two methylene protons will appear as a multiplet around
1.8 ppm.

Methyl Protons (H-b): The three protons of the methyl group on the butyl chain will appear as
a doublet around 1.2 ppm due to coupling with the adjacent methine proton.

Predicted **C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Each unique carbon atom will give a distinct signal.

Table 2: Predicted 13C NMR Data for 4-Phenyl-2-butyl Acetate
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Carbon Predicted Chemical Shift (8, ppm)
C-1 (CH3-C=0) 21.1
C-2 (C=0) 170.5
C-3 (CH3-CH) 19.8
C-4 (CH-0) 715
C-5 (CH2-CH) 38.0
C-6 (CH2-Ar) 31.8
C-7 (Ar-C) 141.7
C-8, C-12 (Ar-CH) 128.4
C-9, C-11 (Ar-CH) 128.3
C-10 (Ar-CH) 125.9

Interpretation of Predicted 3C NMR Spectrum:

e Carbonyl Carbon (C-2): The ester carbonyl carbon is highly deshielded and will appear
around 170.5 ppm.

e Aromatic Carbons (C-7 to C-12): The six carbons of the phenyl group will have signals in the
aromatic region (125-142 ppm).

e Oxygenated Carbon (C-4): The carbon atom bonded to the ester oxygen will be found
around 71.5 ppm.

o Alkyl Carbons (C-1, C-3, C-5, C-6): The remaining aliphatic carbons will appear in the upfield
region of the spectrum.

Experimental Protocol for NMR Data Acquisition

o Sample Preparation: Dissolve approximately 10-20 mg of 4-Phenyl-2-butyl acetate in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

o Process the data with appropriate phasing and baseline correction.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of
200-240 ppm.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule by detecting the vibrations of its bonds.

Table 3: Predicted IR Absorption Bands for 4-Phenyl-2-butyl Acetate

. Predicted Absorption ] .
Functional Group Vibration Type
Range (cm™?)

C=0 (Ester) 1735 - 1750 Stretch
C-O (Ester) 1000 - 1300 Stretch
C=C (Aromatic) 1450 - 1600 Stretch
C-H (Aromatic) 3000 - 3100 Stretch
C-H (Aliphatic) 2850 - 3000 Stretch

Interpretation of Predicted IR Spectrum:
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The most prominent peak will be the strong absorption from the ester carbonyl (C=0) stretch
between 1735 and 1750 cm™1.

The C-O stretching vibrations of the ester group will appear in the fingerprint region.

The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1450-
1600 cm~1 region and C-H stretching bands above 3000 cm~1.

Aliphatic C-H stretching bands will be observed just below 3000 cm~1.

Experimental Protocol for IR Data Acquisition

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr).

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls) and place it in a solution
cell.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty salt plates or the solvent.
o Record the sample spectrum.

o The instrument software will automatically subtract the background to produce the final
spectrum.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a
molecule by analyzing the mass-to-charge ratio of its ions.

Predicted Mass Spectrum of 4-Phenyl-2-butyl Acetate:
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e Molecular lon (M*): The molecular ion peak is expected at m/z = 192, corresponding to the
molecular weight of the compound.

e Major Fragmentation Pathways:

o Loss of the acetoxy group: A common fragmentation for esters is the cleavage of the C-O
bond, leading to a fragment corresponding to the butyl-phenyl carbocation.

o McLafferty Rearrangement: A hydrogen atom from the gamma-carbon of the butyl chain
can be transferred to the carbonyl oxygen, followed by cleavage to produce a neutral
alkene and a charged enol.

o Benzylic cleavage: Cleavage of the bond between the second and third carbons of the
butyl chain is favorable due to the formation of a stable benzyl cation or radical.

Visualization of Key Fragmentation Pathways
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Caption: Predicted major fragmentation pathways for 4-Phenyl-2-butyl acetate in Mass
Spectrometry.

Experimental Protocol for MS Data Acquisition

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by Gas Chromatography (GC-MS).
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« lonization: Use a suitable ionization technique, such as Electron lonization (El) for GC-MS or
Electrospray lonization (ESI) for direct infusion.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured by a detector, generating the mass
spectrum.

Conclusion

This technical guide has provided a detailed predicted spectroscopic profile of 4-Phenyl-2-
butyl acetate. By understanding the expected *H NMR, 3C NMR, IR, and MS data,
researchers can more effectively characterize this compound, confirm its identity, and assess
its purity. The provided hypothetical experimental protocols offer a standardized approach for
data acquisition. While predicted data is a powerful tool, it is always recommended to confirm
these findings with experimental data whenever possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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